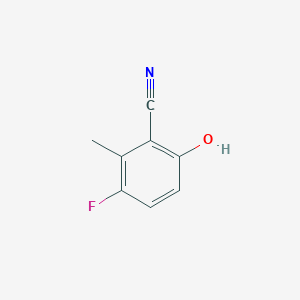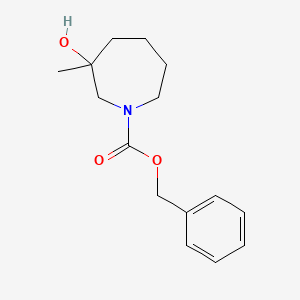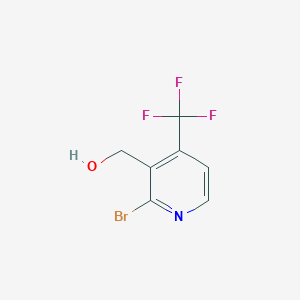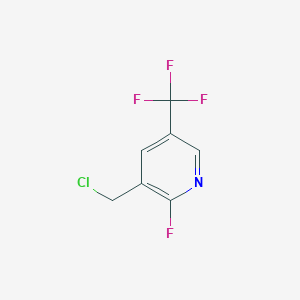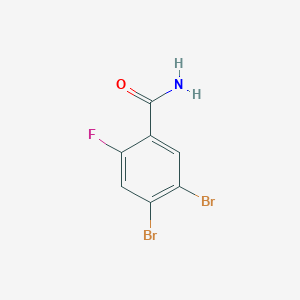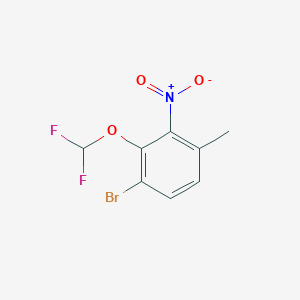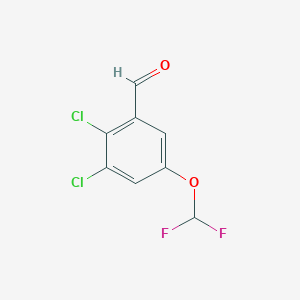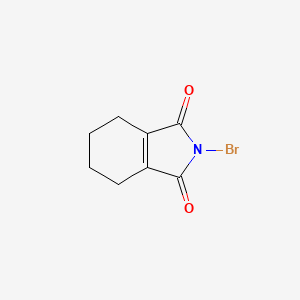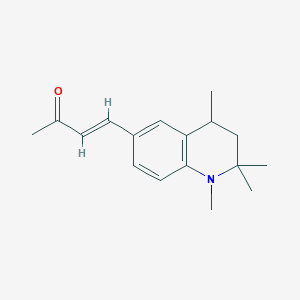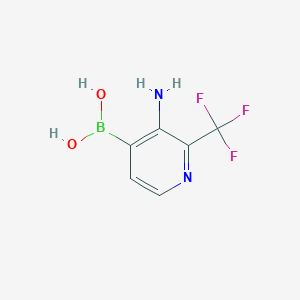
2,4-Dichloro-5-iodotoluène
Vue d'ensemble
Description
2,4-Dichloro-5-iodotoluene is a halogenated hydrocarbon . It has the molecular formula C7H5Cl2I .
Molecular Structure Analysis
The molecular structure of 2,4-Dichloro-5-iodotoluene consists of a toluene (methylbenzene) ring with two chlorine atoms and one iodine atom attached . The exact positions of these atoms on the ring can be determined by the numbering in the compound’s name.Applications De Recherche Scientifique
Synthèse du diphénylacétylène
2,4-Dichloro-5-iodotoluène: est utilisé comme précurseur dans la synthèse du diphénylacétylène, un composé présentant des applications significatives dans la synthèse organique et la science des matériaux. Le processus implique une réaction de couplage de Suzuki suivie d'un échange halogène-lithium .
Science des matériaux: Membranes de séparation des gaz
Les dérivés du diphénylacétylène, qui peuvent être synthétisés à partir du this compound, sont des matériaux importants pour les membranes composites de séparation des gaz. Ces membranes sont essentielles pour les procédés industriels qui nécessitent la séparation de gaz spécifiques des mélanges .
Bloc de construction de la synthèse organique
Ce composé sert de bloc de construction important dans la synthèse organique. Ses atomes d'halogène peuvent être remplacés stratégiquement ou utilisés dans des réactions de couplage pour créer des molécules complexes pour les produits pharmaceutiques et les produits agrochimiques .
Recherche en catalyse
En recherche en catalyse, le this compound est utilisé pour étudier les mécanismes des réactions de couplage catalysées par le palladium. Il permet de comprendre la réactivité des composés halogénés en présence de divers catalyseurs .
Intermédiaires pharmaceutiques
Le dérivé halogéné du toluène est un intermédiaire clé dans la synthèse de divers composés pharmaceutiques. Sa réactivité permet d'introduire de l'iode dans les noyaux aromatiques, ce qui est une étape cruciale dans la fabrication de certains médicaments .
Chimie des polymères
En chimie des polymères, le this compound est utilisé pour créer des polymères ayant des propriétés spécifiques. L'atome d'iode peut initier des processus de polymérisation radicalaire, conduisant à des matériaux aux caractéristiques uniques .
Mécanisme D'action
Target of Action
The primary target of 2,4-Dichloro-5-iodotoluene A related compound, dcoit, has been shown to have a high affinity for g protein alpha subunits (g α), suggesting the targeted effects on signaling transduction from g protein-coupled receptors (gpcrs) in teleost brains .
Mode of Action
The exact mode of action of 2,4-Dichloro-5-iodotoluene is not well-documented. Given the structural similarity to other halogenated hydrocarbons, it may interact with its targets in a similar manner. For instance, DCOIT’s interaction with GPCRs could potentially alter signal transduction pathways .
Biochemical Pathways
The specific biochemical pathways affected by 2,4-Dichloro-5-iodotoluene Related compounds such as dichlorophenols have been shown to undergo dehalogenation through a distal meta-fission pathway, resulting in the formation of 2-hydroxy-3,5-dichloro-6-oxo-hexa-2,4-dienoic acid .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2,4-Dichloro-5-iodotoluene The compound’s molecular weight (28692 g/mol) and its halogenated nature suggest that it may have significant lipophilicity, potentially influencing its absorption and distribution .
Result of Action
The molecular and cellular effects of 2,4-Dichloro-5-iodotoluene The dehalogenation of related compounds can result in the formation of metabolites that may have further biological effects .
Analyse Biochimique
Biochemical Properties
2,4-Dichloro-5-iodotoluene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics. The interaction between 2,4-Dichloro-5-iodotoluene and cytochrome P450 enzymes can lead to the formation of reactive intermediates that may further react with cellular biomolecules, potentially causing oxidative stress and cellular damage . Additionally, 2,4-Dichloro-5-iodotoluene can bind to certain proteins, altering their structure and function, which can have downstream effects on cellular processes.
Cellular Effects
The effects of 2,4-Dichloro-5-iodotoluene on cells are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to 2,4-Dichloro-5-iodotoluene can activate stress response pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression that help the cell cope with the induced stress . Moreover, 2,4-Dichloro-5-iodotoluene can disrupt cellular metabolism by inhibiting key metabolic enzymes, resulting in altered energy production and metabolic flux.
Molecular Mechanism
At the molecular level, 2,4-Dichloro-5-iodotoluene exerts its effects through several mechanisms. One primary mechanism is the binding to and inhibition of specific enzymes, such as cytochrome P450 enzymes, which are crucial for the detoxification of xenobiotics . This inhibition can lead to the accumulation of toxic intermediates, causing cellular damage. Additionally, 2,4-Dichloro-5-iodotoluene can interact with DNA, leading to changes in gene expression and potential mutagenic effects. The compound’s ability to generate reactive oxygen species (ROS) further contributes to its molecular mechanism of action, causing oxidative damage to cellular components.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-Dichloro-5-iodotoluene have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to 2,4-Dichloro-5-iodotoluene in cell cultures has shown that it can cause sustained oxidative stress, leading to chronic cellular damage and apoptosis. In in vivo studies, prolonged exposure has been associated with tissue-specific toxicity, particularly in the liver and kidneys.
Dosage Effects in Animal Models
The effects of 2,4-Dichloro-5-iodotoluene vary with different dosages in animal models. At low doses, the compound may cause mild oxidative stress and transient changes in gene expression. At higher doses, it can lead to significant toxicity, including liver and kidney damage, due to the accumulation of toxic intermediates and ROS. Threshold effects have been observed, where a certain dosage level results in a marked increase in adverse effects, highlighting the importance of dosage regulation in experimental settings.
Metabolic Pathways
2,4-Dichloro-5-iodotoluene is metabolized primarily through the action of cytochrome P450 enzymes . The metabolic pathways involve the formation of hydroxylated metabolites, which are further conjugated with glucuronic acid or sulfate for excretion. These metabolic transformations can affect the compound’s bioavailability and toxicity. The presence of chlorine and iodine atoms in the molecule can influence the metabolic rate and the nature of the metabolites formed.
Transport and Distribution
Within cells and tissues, 2,4-Dichloro-5-iodotoluene is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with specific transporters and binding proteins, which facilitate its movement across cellular membranes. Its lipophilic nature allows it to accumulate in lipid-rich tissues, such as the liver and adipose tissue, where it can exert its toxic effects.
Subcellular Localization
The subcellular localization of 2,4-Dichloro-5-iodotoluene is influenced by its chemical properties and interactions with cellular components . It is primarily localized in the endoplasmic reticulum, where cytochrome P450 enzymes are abundant. This localization is critical for its metabolic activation and subsequent effects on cellular function. Additionally, 2,4-Dichloro-5-iodotoluene can be found in the mitochondria, where it can induce oxidative stress and disrupt mitochondrial function.
Propriétés
IUPAC Name |
1,5-dichloro-2-iodo-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2I/c1-4-2-7(10)6(9)3-5(4)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJVCIWMIAJMKGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



